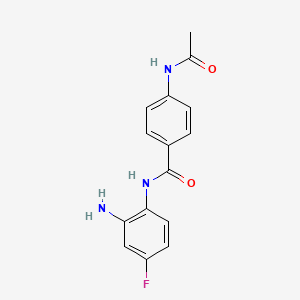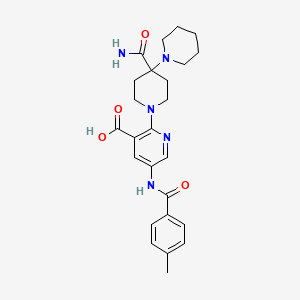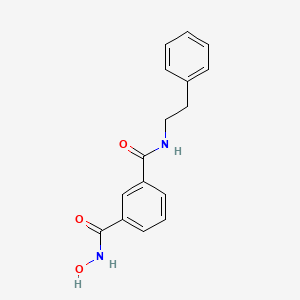![molecular formula C27H35NO9 B606424 methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate CAS No. 69774-86-3](/img/structure/B606424.png)
methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
Vue d'ensemble
Description
BU-2313 A is a new antibiotic complex active against anaerobes.
Mécanisme D'action
Target of Action
Antibiotic BU-2313 A is a part of the BU-2313 complex, which is known for its broad antibiotic activity against anaerobic bacteria . The primary targets of BU-2313 A are these anaerobic bacteria. The compound interacts with these bacteria, disrupting their normal functions and leading to their elimination.
Mode of Action
BU-2313 A interacts with its targets (anaerobic bacteria) by binding to specific receptors or enzymes within the bacterial cells . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact nature of this interaction and the resulting changes within the bacterial cells are still under investigation.
Biochemical Pathways
The biochemical pathways affected by BU-2313 A are those essential for the survival and proliferation of anaerobic bacteria . By interacting with its targets, BU-2313 A disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth and replication. The specific pathways and their downstream effects are currently the subject of ongoing research.
Result of Action
The result of BU-2313 A’s action is the elimination of anaerobic bacteria . By disrupting their essential biochemical pathways, BU-2313 A inhibits the growth and replication of these bacteria, leading to their death. This results in a reduction in the number of anaerobic bacteria in the body, helping to resolve infections caused by these organisms.
Analyse Biochimique
Biochemical Properties
Antibiotic BU-2313 A plays a crucial role in biochemical reactions, particularly in inhibiting the growth of anaerobic bacteria. It interacts with various enzymes and proteins, disrupting their normal functions. The compound’s structure, which includes a dienoyltetramic acid chromophore, allows it to bind effectively to bacterial enzymes, inhibiting their activity and leading to bacterial cell death .
Cellular Effects
Antibiotic BU-2313 A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to inhibit key bacterial enzymes leads to a cascade of cellular events that ultimately result in the death of the bacterial cell .
Molecular Mechanism
The molecular mechanism of action of Antibiotic BU-2313 A involves binding interactions with bacterial enzymes, leading to their inhibition. This inhibition disrupts essential biochemical pathways within the bacterial cell, preventing it from carrying out vital functions. Additionally, the compound can alter gene expression, further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antibiotic BU-2313 A change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the antibiotic remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause significant changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Antibiotic BU-2313 A vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects can be observed, including damage to host tissues and disruption of normal cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Antibiotic BU-2313 A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to inhibit key bacterial enzymes disrupts normal metabolic flux, leading to an accumulation of certain metabolites and a decrease in others. These changes in metabolite levels can have significant effects on bacterial cell function and viability .
Transport and Distribution
Within cells and tissues, Antibiotic BU-2313 A is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The ability of the antibiotic to reach its target sites within the bacterial cell is crucial for its antibacterial activity .
Subcellular Localization
The subcellular localization of Antibiotic BU-2313 A plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the bacterial cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the antibiotic reaches its intended targets, maximizing its antibacterial effects .
Propriétés
IUPAC Name |
methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-/t14-,15-,16-,21-,22-,23-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDWUPRATYQDKW-VCAHYFOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C(=O)C[C@]3([C@@](O2)([C@H]([C@H](O3)C)C(=O)OC)O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CN(C4=O)C)/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69831-38-5 (hydrochloride salt) | |
| Record name | BU-2313 A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69774-86-3 | |
| Record name | BU-2313 A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)






